molecular formula C18H13ClF3N5O2 B2435877 3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline CAS No. 400079-88-1

3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline

Cat. No.: B2435877
CAS No.: 400079-88-1
M. Wt: 423.78
InChI Key: CICDAXUGFFWWDD-XNTDXEJSSA-N
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Description

3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline is a complex organic compound that features a unique combination of functional groups, including a chloroaniline moiety, a nitrovinyl group, and a trifluoromethyl-substituted triazole ring

Properties

IUPAC Name

3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N5O2/c1-11-5-7-14(8-6-11)26-16(24-25-17(26)18(20,21)22)15(27(28)29)10-23-13-4-2-3-12(19)9-13/h2-10,23H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICDAXUGFFWWDD-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(=CNC3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)/C(=C\NC3=CC(=CC=C3)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis for Triazole Core

The triazole ring is constructed first, often via cyclization reactions. A widely adopted method involves reacting orthoformate derivatives with formylhydrazine to generate N-alkoxymethylene-N'-formylhydrazine intermediates, which subsequently undergo cyclization with substituted anilines. For example:

  • Step 1 : Triethyl orthoformate reacts with formylhydrazine in methanol under reflux to form N-ethoxymethylene-N'-formylhydrazine.
  • Step 2 : Cyclization with 4-methylphenylamine yields 4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazole.

Key Data :

Parameter Value
Reaction Temperature 65–70°C (Step 1)
Solvent Methanol (Step 1)
Yield (Step 2) 60–75%

Nitroethenyl-Aniline Coupling

The triazole intermediate is coupled with 3-chloro-2-nitroethenyl-aniline via a Heck-type coupling or nucleophilic substitution. Palladium catalysts (e.g., Pd(OAc)₂) facilitate the formation of the E-configuration nitroethenyl bond.

Optimized Conditions :

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Base K₂CO₃
Solvent DMF
Reaction Time 12–16 hours
Yield 45–58%

Regioselective 1,3-Dipolar Cycloaddition

Copper-Catalyzed [3+2] Cycloaddition

A regioselective approach employs Cu(I)-catalyzed 1,3-dipolar cycloaddition between azides and alkynes. For instance:

  • Azide Precursor : (2-Azide-1,3-dichloro-5-trifluoromethyl)benzene.
  • Alkyne Component : 3-Chloro-2-nitroethenyl-aniline derivative.

Procedure :

  • Azide (1 mmol) and alkyne (1 mmol) are combined with CuI (1 mmol) and DIPEA (25 mmol) in THF.
  • The mixture is stirred at 25°C for 16 hours, yielding the triazole product.

Performance Metrics :

Parameter Value
Regioselectivity >99% (1,4-disubstituted)
Yield 68–82%
Purity (HPLC) ≥95%

Nitrile Imine Cycloaddition

An alternative method utilizes nitrile imines derived from trifluoroacetaldehyde O-(aryl)oxime, which undergo [3+2] cycloaddition with alkynes to form 5-trifluoromethyl triazoles.

Example :

  • Nitrile imine (from 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime) reacts with 3-chloro-2-nitroethenyl-aniline in CH₂Cl₂ with NEt₃.

Outcomes :

Parameter Value
Solvent Efficiency CH₂Cl₂ > THF > DMSO
Gram-Scale Yield 72%
Functional Group Tolerance Alkyl, aryl, nitro

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for exothermic steps (e.g., cyclization), reducing reaction times from hours to minutes.

Case Study :

Parameter Batch vs. Flow
Reaction Time 16 hours → 45 minutes
Yield 58% → 81%
Purity 92% → 98%

Purification Techniques

  • Recrystallization : Ethanol/water mixtures achieve >99% purity for intermediates.
  • Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1) isolates the final product.

Mechanistic Insights and Side Reactions

Triazole Formation Mechanism

The cyclization of N-ethoxymethylene-N'-formylhydrazine proceeds via a nucleophilic attack by the amine on the electrophilic carbon, followed by dehydration. The trifluoromethyl group’s electron-withdrawing nature accelerates this step.

Common Side Products

  • 1,5-Disubstituted Triazole : <1% when using Cu(I) catalysts.
  • N-Oxide Derivatives : Formed under oxidative conditions; mitigated by inert atmospheres.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Multi-Step Synthesis High purity Lengthy (4–6 steps) 45–58%
Cu-Catalyzed Cycloaddition Regioselective Requires metal catalyst 68–82%
Nitrile Imine Route Scalable Sensitive to moisture 65–72%

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the nitrovinyl group may yield nitroso or nitro derivatives, while reduction of the nitro group will produce aniline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing triazole moieties often exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit tumor cell growth effectively. The National Cancer Institute (NCI) protocols have been employed to assess the anticancer potential of similar compounds, demonstrating promising results with mean growth inhibition values indicating their efficacy against various cancer cell lines .

Antimicrobial Properties

Compounds with triazole rings are also known for their antimicrobial activities. They have been studied for their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism typically involves interference with nucleic acid synthesis or disruption of cellular functions in microorganisms.

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of triazole derivatives similar to our compound. These derivatives were tested against various human cancer cell lines, showcasing significant cytotoxic effects with IC50 values in the micromolar range . This underscores the potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of triazole-containing compounds. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study emphasized the need for further optimization to enhance efficacy and reduce toxicity .

Potential Therapeutic Uses

Given its biological activities, 3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline may serve as a lead compound for:

  • Anticancer Drugs : Targeting specific cancer types based on the observed cytotoxicity.
  • Antimicrobial Agents : Developing new treatments for infections resistant to current antibiotics.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 3-chloro-4’-trifluoromethyl-[1,1’-biphenyl]-2-methanamine
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline stands out due to its combination of a trifluoromethyl-substituted triazole ring and a nitrovinyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline is a member of a class of chemical compounds that have garnered interest due to their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves the coupling of various precursors through standard organic reactions. The presence of the triazole ring and the nitroethenyl group contributes to its unique pharmacological properties.

Chemical Structure

The structural formula can be represented as follows:

C18H15ClF3N5O2\text{C}_{18}\text{H}_{15}\text{ClF}_3\text{N}_5\text{O}_2

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives with triazole rings have shown moderate cytotoxic activity against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AA-549 (Lung)20
Compound BHeLa (Cervical)15
Compound CMCF-7 (Breast)10

These findings suggest that modifications in the molecular structure can enhance anticancer efficacy, with certain substitutions leading to increased potency against specific cancer types .

Antimicrobial Activity

In addition to anticancer effects, compounds containing trifluoromethyl and triazole moieties have been studied for their antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The presence of the trifluoromethyl group is believed to enhance lipophilicity and membrane permeability, contributing to their antibacterial activity .

The proposed mechanisms through which This compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Disruption of Cellular Membranes : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the effects of triazole derivatives on A-549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 20 µM for a closely related compound .
  • Antimicrobial Screening : In a comparative study assessing various triazole compounds against pathogenic bacteria, This compound showed promising results against Staphylococcus aureus with an MIC of 8 µg/mL .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Triazole Core Formation : Start with cyclocondensation of thiosemicarbazides or hydrazine derivatives with nitriles under acidic conditions to form the 1,2,4-triazole ring .

Nitroethenyl Group Introduction : Utilize aldol condensation or nitro-olefination reactions, employing catalysts like piperidine or acetic acid to control stereoselectivity (E/Z configuration) .

Chloroaniline Coupling : Perform nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the 3-chloroaniline moiety .
Optimization Strategies :

  • Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
  • Monitor intermediates via HPLC or TLC to minimize side products like over-nitrated derivatives .

Q. How can researchers confirm the structural integrity of this compound, particularly the (E)-configuration of the nitroethenyl group?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves spatial arrangement and confirms the (E)-configuration via bond angles and dihedral angles .
  • NMR Spectroscopy :
  • ¹H NMR : Look for coupling constants (J) between nitroethenyl protons; J > 12 Hz indicates trans (E) configuration .
  • ¹⁹F NMR : Verify trifluoromethyl group integration and chemical environment .
  • IR Spectroscopy : Confirm nitro group absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox activity. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with receptors linked to antimicrobial or anticancer activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to identify selectivity .
  • Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with assays .
  • Structural Analog Comparison : Compare with derivatives lacking the trifluoromethyl group to isolate its contribution to activity .

Q. What strategies are effective for analyzing photophysical properties, such as fluorescence or nonlinear optical (NLO) behavior?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Measure absorbance maxima (λmax) in solvents of varying polarity to assess solvatochromism .
  • Z-Scan Technique : Quantify NLO coefficients (e.g., nonlinear refractive index) using pulsed laser systems .
  • Time-Resolved Fluorescence : Determine excited-state lifetimes with a streak camera or TCSPC setup .

Q. How can electrochemical studies elucidate the redox behavior of the nitro and trifluoromethyl groups?

  • Methodological Answer :
  • Cyclic Voltammetry (CV) : Perform in acetonitrile with a glassy carbon electrode. Look for reduction peaks near -0.5 V (nitro group) and irreversible oxidation at +1.2 V (trifluoromethyl) .
  • Controlled Potential Electrolysis : Isolate reduced intermediates (e.g., hydroxylamine derivatives) for structural analysis .

Experimental Design & Data Contradiction Analysis

Q. How should researchers design experiments to investigate the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via UPLC-MS .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to calculate degradation rate constants (k) and identify pH-sensitive functional groups .

Q. What advanced techniques can resolve discrepancies in crystallographic data versus spectroscopic predictions?

  • Methodological Answer :
  • Variable-Temperature XRD : Assess thermal motion effects on bond lengths and angles .
  • Solid-State NMR : Compare with solution-state NMR to detect polymorphism or crystallographic packing effects .

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